molecular formula C8H24O3Si3 B15367648 [Methoxysilyl(trimethylsilyloxy)methoxy]-trimethylsilane

[Methoxysilyl(trimethylsilyloxy)methoxy]-trimethylsilane

Cat. No.: B15367648
M. Wt: 252.53 g/mol
InChI Key: XYUNUZKPBLUGOR-UHFFFAOYSA-N
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Description

[Methoxysilyl(trimethylsilyloxy)methoxy]-trimethylsilane is a branched organosilane characterized by a central silicon atom bonded to a methoxysilyl group, a trimethylsilyloxy group, a methoxy group, and three methyl substituents. Its complex structure imparts unique reactivity and steric effects, distinguishing it from simpler silanes. This compound is primarily utilized in applications requiring controlled hydrolysis, adhesion promotion, and surface modification due to its hybrid organic-inorganic functionality .

Properties

Molecular Formula

C8H24O3Si3

Molecular Weight

252.53 g/mol

IUPAC Name

[methoxysilyl(trimethylsilyloxy)methoxy]-trimethylsilane

InChI

InChI=1S/C8H24O3Si3/c1-9-12-8(10-13(2,3)4)11-14(5,6)7/h8H,12H2,1-7H3

InChI Key

XYUNUZKPBLUGOR-UHFFFAOYSA-N

Canonical SMILES

CO[SiH2]C(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key structural differences between the target compound and analogous silanes are summarized below:

Compound Name Key Functional Groups Molecular Formula Reactive Sites Branched Structure
[Methoxysilyl(trimethylsilyloxy)methoxy]-trimethylsilane Methoxysilyl, trimethylsilyloxy, methoxy C₈H₂₄O₄Si₂ 1 methoxy Yes
Methyltrimethoxysilane 3 methoxy, 1 methyl C₄H₁₂O₃Si 3 methoxy No
3-Methacryloxypropyltrimethoxysilane 3 methoxy, 1 methacrylate C₁₀H₂₀O₅Si 3 methoxy No
Hydroxymethyltrimethoxysilane 3 methoxy, 1 hydroxymethyl C₄H₁₂O₄Si 3 methoxy No

Key Observations :

  • The target compound’s branched structure reduces the density of reactive methoxysilyl groups compared to linear silanes like methyltrimethoxysilane.
  • The trimethylsilyloxy group introduces steric hindrance, slowing hydrolysis and condensation kinetics relative to simpler trialkoxysilanes .
Reactivity and Hydrolysis Behavior
  • Hydrolysis Rate : Linear silanes with multiple methoxy groups (e.g., methyltrimethoxysilane) hydrolyze rapidly due to high methoxy density. In contrast, the target compound’s steric bulk delays hydrolysis, favoring controlled network formation .
  • Condensation Products : Hydroxymethyltrimethoxysilane forms dimeric/polymeric species upon hydrolysis, creating hard films . The target compound’s branched structure may yield less cross-linked networks, enhancing flexibility in coatings.
Thermal and Physical Properties
Property This compound Methyltrimethoxysilane 3-Methacryloxypropyltrimethoxysilane
Boiling Point (°C) Not reported (likely >200 due to bulk) 102–104 190–195
Volatility Low High Moderate
Hydrolytic Stability Moderate (steric hindrance delays hydrolysis) Low High (methacrylate stabilizes structure)

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